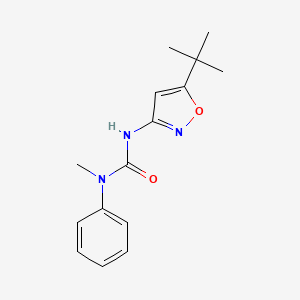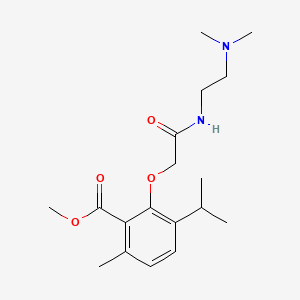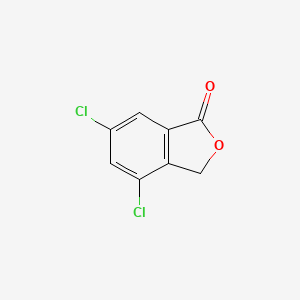
Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a 2-phenylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate typically involves the reaction of 2-phenylpyridine with diethyl phosphite. This reaction can be catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as phosphonate-based polymers and coatings.
Mechanism of Action
The mechanism of action of Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The phosphonate group can form strong interactions with metal ions, which can be exploited in coordination chemistry and catalysis.
Comparison with Similar Compounds
Similar Compounds
Diethyl (2-pyridyl)phosphonate: Lacks the phenyl group, making it less hydrophobic.
Diethyl (2-phenylpyridyl)phosphonate: Similar structure but with variations in the position of the phosphonate group.
Diethyl (2-phenylpyrimidin-1(2H)-yl)phosphonate: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate is unique due to the presence of both a phenyl group and a pyridine ring, which can enhance its binding affinity and specificity for certain molecular targets. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and materials science.
Properties
CAS No. |
53334-77-3 |
|---|---|
Molecular Formula |
C15H20NO3P |
Molecular Weight |
293.30 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-phenyl-2H-pyridine |
InChI |
InChI=1S/C15H20NO3P/c1-3-18-20(17,19-4-2)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-13,15H,3-4H2,1-2H3 |
InChI Key |
LLHANLODZFFDBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(N1C=CC=CC1C2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-](/img/structure/B14644572.png)

![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)




![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)



